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Compound of Interest

Compound Name: FR 75513

Cat. No.: B1674033

The discovery of the macrolide immunosuppressant FK506 (Tacrolimus) revolutionized organ
transplantation and the management of autoimmune diseases. Its potent inhibition of
calcineurin, a key enzyme in T-cell activation, however, is a double-edged sword, leading to
significant side effects such as nephrotoxicity. This has spurred the development of a diverse
array of FK506 analogs, each seeking to refine its therapeutic window by enhancing potency,
reducing toxicity, or introducing novel functionalities. This guide provides a comparative
analysis of key FK506 analogs, delving into their structure-activity relationships, biological
performance, and the experimental frameworks used for their evaluation.

Deciphering the Structure-Activity Relationship: A
Tale of Modifications

The intricate structure of FK506 offers multiple sites for chemical modification, each influencing
its biological activity. The core macrocyclic structure, particularly the FKBP12-binding domain
and the calcineurin-binding domain, is crucial for its immunosuppressive action. Key structural
modifications and their impact on activity are summarized below.
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Modification Site

Analog(s)

Key Structural
Change

Impact on
Biological Activity

Cc21

FK520 (Ascomycin)

Replacement of the
C21 allyl group with
an ethyl group.

Exhibits similarly
potent antifungal
activity to FK506 but
with modestly reduced
immunosuppressive

activity.[1]

C22

APX879, JH-FK-05

Introduction of various

substituents.

Can lead to increased
selectivity for fungal
FKBP12 over human
FKBP12, resulting in
reduced
immunosuppression
while maintaining
antifungal activity.[1]

[2]

C31

31-O-demethyl-FK506

Demethylation at the

C31 position.

Retains strong
antifungal activity and
exhibits robust
synergistic effects with

fluconazole.[3]

C9

9-deoxo-prolyl-FK506

Modification of the C9

keto group.

Generally leads to a
reduction in both
immunosuppressive
and antifungal

activities.[3]

C13&C15

15-desmethoxy
FK506

Removal of methoxy

groups.

Can significantly
reduce or eliminate
calcineurin inhibition
while retaining high
potency for FKBP12
binding.[4]
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These examples illustrate a recurring theme in the structure-activity relationship of FK506
analogs: subtle changes to the periphery of the molecule can dramatically alter its interaction
with biological targets, paving the way for the development of compounds with more desirable
therapeutic profiles.

Performance Metrics: A Comparative Analysis of
Biological Activity

The therapeutic potential of FK506 analogs is assessed through a battery of in vitro and in vivo
assays. Key performance indicators include their immunosuppressive and antifungal activities,
as well as their propensity to induce nephrotoxicity.

Immunosuppressive Activity

The primary measure of immunosuppressive activity is the inhibition of calcineurin, which in
turn prevents T-cell proliferation.

Compound Target Assay Key Findings
) ) Jurkat T-cell activation  Potent inhibitor of T-
FK506 Calcineurin o
assay cell activation.
Slightly less

_ _ Mixed lymphocyte ) )
FK520 Calcineurin immunosuppressive

reaction (MLR)
than FK506.[1]

Demonstrated to be

In vivo T-cell
non-
JH-FK-05 Calcineurin dependent antibody ) o
immunosuppressive in
response _
murine models.[2]
15-desmethoxy ] ] In vitro calcineurin Did not inhibit
Calcineurin ] )
FK506 phosphatase assay calcineurin.[4]

Antifungal Activity

Several FK506 analogs have been investigated for their potential as antifungal agents,
leveraging the fact that calcineurin is also a crucial virulence factor in many pathogenic fungi.
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Compound Pathogen(s) Assay Key Findings
Cryptococcus Minimum Inhibitory
) ) Broad-spectrum
neoformans, Candida Concentration (MIC) / ) o
FK506 antifungal activity.[1]

albicans, Aspergillus

fumigatus

Minimum Effective
Concentration (MEC)

[3]

C. neoformans, C.

MIC, Synergistic

Strong antifungal

31-O-demethyl-FK506 Ibi activity with activity, synergistic
albicans
fluconazole with fluconazole.[3]
Reduced antifungal
C. neoformans, C. o
9-deoxo-prolyl-FK506 MIC activity compared to

albicans

FK506.[3]

JH-FK-05

C. neoformans

In vivo murine models

of infection

Significantly reduced
fungal burden and

extended survival.[2]

Nephrotoxicity Assessment

A significant hurdle in the clinical use of FK506 is its dose-dependent nephrotoxicity. The

development of less toxic analogs is a major research focus.

Compound

Assay

Key Findings

FK506

Rat cisplatin potentiation assay

(CISPA)

Detected as nephrotoxic at

single doses.[5]

A-119435 (an ascomycin

analog)

Rat cisplatin potentiation assay

(CISPA)

Demonstrated a 10-fold higher

therapeutic index (less

nephrotoxic) compared to

ascomycin.[5]

Experimental Corner: Methodologies for Evaluation

The characterization of FK506 analogs relies on a suite of well-established experimental

protocols.
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In Vitro Immunosuppressive Activity

Mixed Lymphocyte Reaction (MLR): This assay assesses the proliferative response of T-cells
from one individual (the responder) to cells from a genetically different individual (the
stimulator). The ability of a compound to inhibit this proliferation is a measure of its
immunosuppressive potential.

Jurkat T-cell Activation Assay: Jurkat cells, a human T-lymphocyte cell line, are stimulated to
produce interleukin-2 (IL-2). The inhibition of IL-2 production by a test compound indicates its
immunosuppressive activity.

In Vitro Antifungal Susceptibility Testing

Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial
agent that prevents the visible growth of a microorganism after overnight incubation.

Minimum Effective Concentration (MEC): For filamentous fungi, the MEC is the lowest drug
concentration at which a significant morphological change is observed.

In Vivo Models

Murine Models of Fungal Infection: To evaluate the in vivo efficacy of antifungal analogs,
mice are infected with a pathogenic fungus, such as Cryptococcus neoformans. The
therapeutic effect of the analog is then assessed by measuring fungal burden in various
organs and monitoring animal survival.

Rat Cisplatin Potentiation Assay (CISPA): This is a sensitive in vivo assay to detect potential
nephrotoxicity. A single dose of the test compound is administered, followed by the known
nephrotoxin cisplatin. An increase in serum creatinine levels indicates renal injury.[5]

Visualizing the Mechanism of Action

The immunosuppressive and antifungal effects of FK506 and its analogs are mediated through

the inhibition of the calcineurin signaling pathway.
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Caption: Mechanism of action of FK506 and its analogs.

The following diagram illustrates a generalized workflow for the discovery and evaluation of
novel FK506 analogs.
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Caption: Workflow for FK506 analog development.
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In conclusion, the ongoing exploration of FK506 analogs represents a promising frontier in the
development of safer and more effective immunosuppressive and antifungal therapies.
Through targeted chemical modifications, researchers are successfully decoupling the
desirable therapeutic effects from the detrimental side effects, offering hope for improved
treatments for a range of debilitating diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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